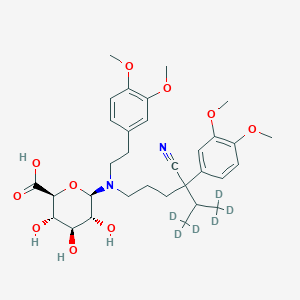

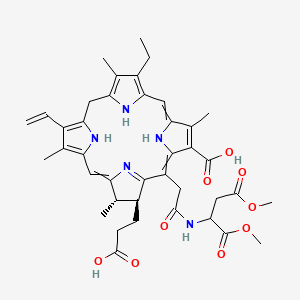

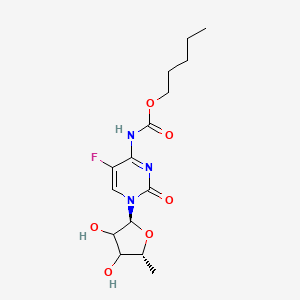

![molecular formula C66H76Cl3N9O24 B15351647 (1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[(2R)-3,3-dimethyl-2-(methylamino)butanoyl]amino]-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B15351647.png)

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[(2R)-3,3-dimethyl-2-(methylamino)butanoyl]amino]-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vancomycin Hydrochloride is a glycopeptide antibiotic used primarily to treat severe bacterial infections caused by Gram-positive bacteria. It is particularly effective against infections that are resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA).

Preparation Methods

Synthetic Routes and Reaction Conditions: Vancomycin Hydrochloride is produced through a complex fermentation process involving the bacterium Amycolatopsis orientalis. The fermentation process is followed by a series of chemical reactions to purify and convert the antibiotic into its hydrochloride form.

Industrial Production Methods: Industrial production of Vancomycin Hydrochloride involves large-scale fermentation, extraction, and purification processes. The antibiotic is first extracted from the fermentation broth, then purified through crystallization and other chemical processes to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Vancomycin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Vancomycin Hydrochloride, which can be used for further research and development.

Scientific Research Applications

Vancomycin Hydrochloride is widely used in scientific research due to its potent antibacterial properties. It is used in:

Chemistry: As a reagent in organic synthesis and chemical research.

Biology: In studying bacterial resistance mechanisms and developing new antibiotics.

Medicine: As a treatment for severe bacterial infections, particularly those caused by MRSA.

Industry: In the production of pharmaceuticals and other biotechnological applications.

Mechanism of Action

Vancomycin Hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria.

Molecular Targets and Pathways Involved: The primary molecular target of Vancomycin Hydrochloride is the bacterial cell wall synthesis pathway. It specifically targets the transpeptidase enzyme, which is crucial for cross-linking peptidoglycan chains.

Comparison with Similar Compounds

Teicoplanin

Telavancin

Dalbavancin

Oritavancin

Properties

Molecular Formula |

C66H76Cl3N9O24 |

|---|---|

Molecular Weight |

1485.7 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[(2R)-3,3-dimethyl-2-(methylamino)butanoyl]amino]-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C66H75Cl2N9O24.ClH/c1-23-56(87)66(5,70)21-42(96-23)100-54-52(86)51(85)40(22-78)99-64(54)101-53-38-16-27-17-39(53)98-37-12-9-26(15-32(37)68)50(84)48-61(92)75-46(63(94)95)30-18-28(79)19-35(81)43(30)29-13-24(7-10-34(29)80)44(58(89)76-48)74-59(90)45(27)73-57(88)33(20-41(69)82)72-60(91)47(77-62(93)55(71-6)65(2,3)4)49(83)25-8-11-36(97-38)31(67)14-25;/h7-19,23,33,40,42,44-52,54-56,64,71,78-81,83-87H,20-22,70H2,1-6H3,(H2,69,82)(H,72,91)(H,73,88)(H,74,90)(H,75,92)(H,76,89)(H,77,93)(H,94,95);1H/t23-,33-,40+,42-,44+,45+,46-,47+,48-,49+,50+,51+,52-,54+,55-,56+,64-,66-;/m0./s1 |

InChI Key |

PRBZNSSZHLUGTK-FHHNGZMLSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](C(C)(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(C(C)(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

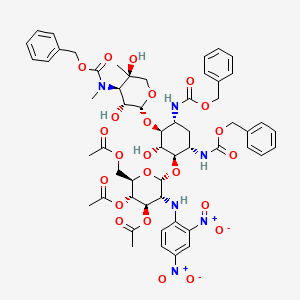

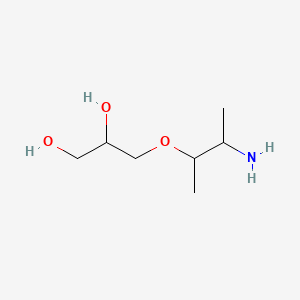

![N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine](/img/structure/B15351611.png)

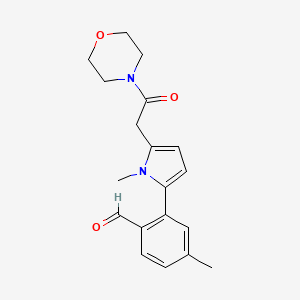

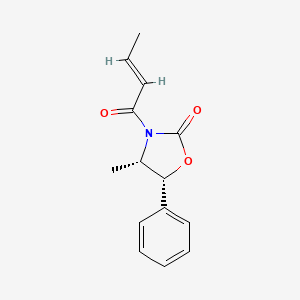

![(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B15351619.png)

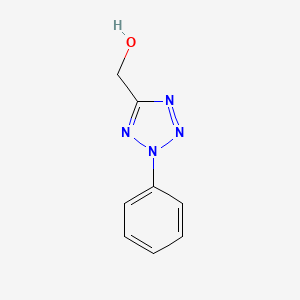

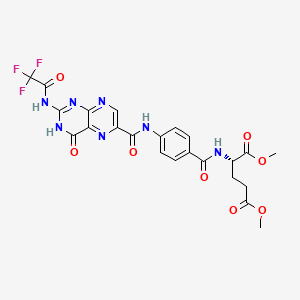

![1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone](/img/structure/B15351658.png)

![dibenzyl [(1S,2S,4S,5S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate](/img/structure/B15351661.png)